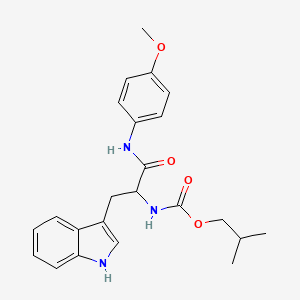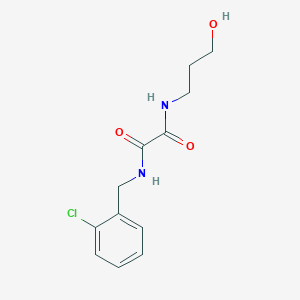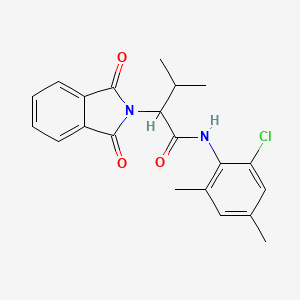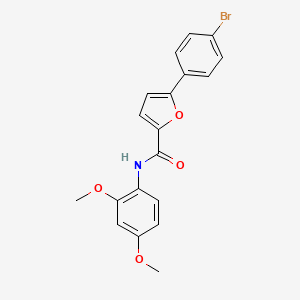
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide, also known as MIPT, is a chemical compound that belongs to the tryptophan family of amino acids. MIPT is a synthetic compound that has been developed for scientific research purposes. It is primarily used in the field of neuroscience for studying the mechanism of action of certain receptors in the brain.
Mécanisme D'action
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide acts as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it to a certain extent, but not to the same extent as a full agonist. This partial activation results in a different downstream signaling pathway than that of a full agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can result in increased mood and alertness. This compound has also been shown to increase the activity of certain parts of the brain, such as the prefrontal cortex and the amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of drugs on this specific receptor without affecting other receptors in the brain. However, one limitation of using this compound is its partial agonist activity, which can result in different downstream effects than those of a full agonist.
Orientations Futures
There are several future directions for research involving N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. One direction is to study the effects of this compound on other receptors in the brain, such as the 5-HT2C receptor. Another direction is to develop new compounds that target specific receptors in the brain, based on the structure of this compound. Additionally, this compound could be used in combination with other compounds to study the effects of drug interactions on the brain.
Méthodes De Synthèse
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of isobutyl chloroformate with 4-methoxyphenylalanine followed by the addition of tryptophanamide. The resulting product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been extensively used in scientific research for studying the mechanism of action of certain receptors in the brain. It is commonly used as a ligand for the 5-HT2A receptor, which is a subtype of serotonin receptor. This compound has also been used for studying the effects of certain drugs on the brain and for developing new drugs that target specific receptors.
Propriétés
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-21(12-16-13-24-20-7-5-4-6-19(16)20)22(27)25-17-8-10-18(29-3)11-9-17/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVXCQXPZPQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)

![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
